![molecular formula C15H13BrN2O2S B12526581 Benzamide, N-[[(2-bromophenyl)amino]thioxomethyl]-4-methoxy- CAS No. 651707-04-9](/img/structure/B12526581.png)
Benzamide, N-[[(2-bromophenyl)amino]thioxomethyl]-4-methoxy-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Benzamide, N-[[(2-bromophenyl)amino]thioxomethyl]-4-methoxy- is a complex organic compound that belongs to the class of benzamides This compound is characterized by the presence of a bromophenyl group, a thioxomethyl group, and a methoxy group attached to the benzamide core
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of benzamide, N-[[(2-bromophenyl)amino]thioxomethyl]-4-methoxy- typically involves the condensation of benzoic acids and amines. One efficient method reported involves the use of diatomite earth immobilized with Lewis acidic ionic liquid (IL/ZrCl4) under ultrasonic irradiation . This method is advantageous due to its high yield, eco-friendliness, and the use of a reusable catalyst.
Industrial Production Methods
In industrial settings, the production of benzamide derivatives often involves high-temperature reactions between carboxylic acids and amines. The use of solid acid catalysts and ultrasonic irradiation can enhance the efficiency and sustainability of the process .
Analyse Des Réactions Chimiques
Types of Reactions
Benzamide, N-[[(2-bromophenyl)amino]thioxomethyl]-4-methoxy- undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents to convert the thioxomethyl group into a sulfoxide or sulfone.
Reduction: Reduction reactions can be used to modify the bromophenyl group or the thioxomethyl group.
Substitution: The bromine atom in the bromophenyl group can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can be employed for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the benzamide structure.
Applications De Recherche Scientifique
Benzamide, N-[[(2-bromophenyl)amino]thioxomethyl]-4-methoxy- has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of other complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of pharmaceuticals, agrochemicals, and other specialty chemicals.
Mécanisme D'action
The mechanism of action of benzamide, N-[[(2-bromophenyl)amino]thioxomethyl]-4-methoxy- involves its interaction with specific molecular targets and pathways. The bromophenyl group and the thioxomethyl group play crucial roles in its biological activity. The compound can bind to enzymes or receptors, modulating their activity and leading to various physiological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-Amino-N-(3-bromophenyl)benzamide
- 2-Amino-N-(4-chlorophenyl)benzamide
- 4-Bromo-N-(2-methylphenyl)benzamide
- 2-Amino-N-(2,6-dichlorophenyl)benzamide
Uniqueness
Benzamide, N-[[(2-bromophenyl)amino]thioxomethyl]-4-methoxy- is unique due to the presence of the thioxomethyl group, which imparts distinct chemical properties and potential biological activities. This differentiates it from other benzamide derivatives that may lack this functional group.
Propriétés
Numéro CAS |
651707-04-9 |
|---|---|
Formule moléculaire |
C15H13BrN2O2S |
Poids moléculaire |
365.2 g/mol |
Nom IUPAC |
N-[(2-bromophenyl)carbamothioyl]-4-methoxybenzamide |
InChI |
InChI=1S/C15H13BrN2O2S/c1-20-11-8-6-10(7-9-11)14(19)18-15(21)17-13-5-3-2-4-12(13)16/h2-9H,1H3,(H2,17,18,19,21) |
Clé InChI |
JGEZEEYVAIEALY-UHFFFAOYSA-N |
SMILES canonique |
COC1=CC=C(C=C1)C(=O)NC(=S)NC2=CC=CC=C2Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Chloro(dimethyl)[3-(2,4,5-trichlorophenoxy)propyl]silane](/img/structure/B12526502.png)
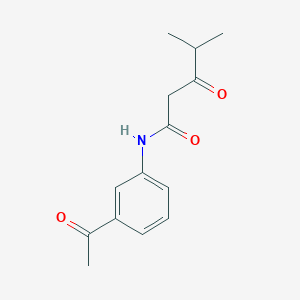

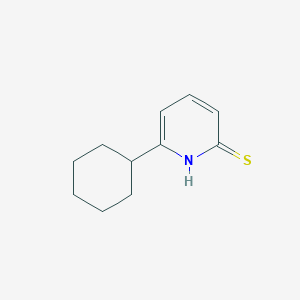

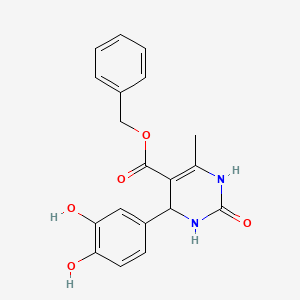
![Dibenzyl N-[(4-methoxyphenyl)methyl]-L-aspartate](/img/structure/B12526536.png)
![1,4-Bis[2-hydroxy-3-(piperidin-1-YL)propoxy]-9H-thioxanthen-9-one](/img/structure/B12526539.png)
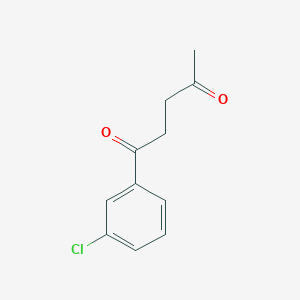
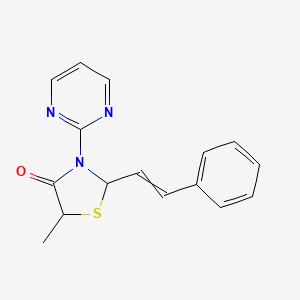
![(Dimethylamino)-N,N-dimethyl[methyl(propan-2-yl)amino]methaniminium](/img/structure/B12526557.png)



